tert-Butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate tert-Butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate
Brand Name: Vulcanchem
CAS No.: 1427460-40-9
VCID: VC2666837
InChI: InChI=1S/C14H19BrN2O3/c1-14(2,3)20-13(19)17-8-7-16-12(18)10-5-4-6-11(15)9-10/h4-6,9H,7-8H2,1-3H3,(H,16,18)(H,17,19)
SMILES: CC(C)(C)OC(=O)NCCNC(=O)C1=CC(=CC=C1)Br
Molecular Formula: C14H19BrN2O3
Molecular Weight: 343.22 g/mol

tert-Butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate

CAS No.: 1427460-40-9

Cat. No.: VC2666837

Molecular Formula: C14H19BrN2O3

Molecular Weight: 343.22 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate - 1427460-40-9

Specification

CAS No. 1427460-40-9
Molecular Formula C14H19BrN2O3
Molecular Weight 343.22 g/mol
IUPAC Name tert-butyl N-[2-[(3-bromobenzoyl)amino]ethyl]carbamate
Standard InChI InChI=1S/C14H19BrN2O3/c1-14(2,3)20-13(19)17-8-7-16-12(18)10-5-4-6-11(15)9-10/h4-6,9H,7-8H2,1-3H3,(H,16,18)(H,17,19)
Standard InChI Key CFQJGWVZGYWNEH-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCCNC(=O)C1=CC(=CC=C1)Br
Canonical SMILES CC(C)(C)OC(=O)NCCNC(=O)C1=CC(=CC=C1)Br

Introduction

Chemical Identity and Structure

tert-Butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate is a complex organic molecule with the molecular formula C₁₄H₁₉BrN₂O₃ and a molecular weight of 343.22 g/mol . Its structure features a 3-bromobenzoyl group connected to an ethylcarbamate chain protected by a tert-butyloxycarbonyl (Boc) group.

The compound is identified by the CAS registry number 1427460-40-9 and has the IUPAC name tert-butyl N-[2-[(3-bromobenzoyl)amino]ethyl]carbamate. The structural components include:

  • A tert-butyloxycarbonyl (Boc) protecting group

  • An ethyl chain linking two nitrogen atoms

  • A 3-bromobenzoyl group attached to one of the nitrogen atoms

This molecular architecture gives the compound unique reactivity patterns and makes it valuable in various chemical transformations.

Physical and Chemical Properties

The physical and chemical properties of tert-Butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate are summarized in the following table:

PropertyValue
Molecular FormulaC₁₄H₁₉BrN₂O₃
Molecular Weight343.22 g/mol
Physical StateSolid
Storage TemperatureRoom temperature
SolubilitySoluble in common organic solvents including dichloromethane, chloroform, and ethyl acetate
Standard InChIKeyCFQJGWVZGYWNEH-UHFFFAOYSA-N
Canonical SMILESCC(C)(C)OC(=O)NCCNC(=O)C1=CC(=CC=C1)Br

The compound contains two amide bonds which can participate in hydrogen bonding, contributing to its solubility profile and reactivity patterns.

Synthesis Methodologies

The synthesis of tert-Butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate typically involves several key steps, focusing on the formation of the amide bond between the 3-bromobenzoyl group and the protected ethylamine.

Structural Characterization

The structural characterization of tert-Butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate can be accomplished through various analytical techniques.

NMR Spectroscopy

¹H-NMR would show characteristic signals for:

  • tert-butyl group protons (singlet at approximately δ 1.4 ppm)

  • Ethylene chain protons (multiplets in the δ 3.2-3.5 ppm range)

  • Aromatic protons from the 3-bromobenzoyl group (multiple signals in the δ 7.0-8.0 ppm range)

  • Amide protons (broad signals in the δ 6.5-8.5 ppm range)

¹³C-NMR would display signals for carbonyl carbons of the carbamate and amide groups (approximately δ 165-175 ppm), aromatic carbons, and the distinctive tert-butyl carbon signals.

Mass Spectrometry

Mass spectrometry would typically show the molecular ion peak at m/z 343 (M+) with a characteristic isotope pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br).

Infrared Spectroscopy

IR spectroscopy would reveal characteristic absorption bands for:

  • N-H stretching (approximately 3300-3400 cm⁻¹)

  • C=O stretching of carbamate and amide groups (approximately 1680-1720 cm⁻¹)

  • Aromatic C=C stretching (approximately 1600-1650 cm⁻¹)

  • C-Br stretching (approximately 550-650 cm⁻¹)

Applications in Chemical Research

tert-Butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate has several potential applications in chemical and pharmaceutical research.

Pharmaceutical Intermediates

Similar compounds with bromobenzoyl and Boc-protected amine functionalities have been utilized as intermediates in the synthesis of pharmaceutically active compounds. The presence of the bromine atom provides a reactive site for further functionalization through various cross-coupling reactions, including:

  • Suzuki-Miyaura coupling

  • Buchwald-Hartwig amination

  • Sonogashira coupling

These transformations allow for the incorporation of diverse functional groups, potentially leading to compounds with biological activity.

Structure-Activity Relationship Studies

The compound may serve as a valuable template for structure-activity relationship (SAR) studies in drug discovery programs. The bromine substituent on the aromatic ring provides a position for introducing various substituents to explore their effect on biological activity.

Peptide Chemistry

Given its structural features, tert-Butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate may find applications in peptide chemistry. The Boc-protected amine is a common motif in peptide synthesis, allowing for selective deprotection and subsequent coupling reactions.

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